molecular formula C21H25NO4 B15004038 4-Phenyl-1-(2,3,4-trimethoxybenzoyl)piperidine

4-Phenyl-1-(2,3,4-trimethoxybenzoyl)piperidine

Cat. No.: B15004038
M. Wt: 355.4 g/mol
InChI Key: AUVQTLUASOIZGV-UHFFFAOYSA-N
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Description

4-Phenyl-1-(2,3,4-trimethoxybenzoyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a phenyl group and a 2,3,4-trimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-(2,3,4-trimethoxybenzoyl)piperidine typically involves the reaction of piperidine with 2,3,4-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-(2,3,4-trimethoxybenzoyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor in certain biochemical pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(2,3,4-trimethoxybenzoyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide: A compound with similar structural features but different functional groups.

    1-(2-Phenethyl)-4-(N-propionylanilino)piperidine (fentanyl): A piperidine derivative with potent analgesic properties.

Uniqueness

4-Phenyl-1-(2,3,4-trimethoxybenzoyl)piperidine is unique due to its specific substitution pattern on the piperidine ring and the presence of the 2,3,4-trimethoxybenzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

(4-phenylpiperidin-1-yl)-(2,3,4-trimethoxyphenyl)methanone

InChI

InChI=1S/C21H25NO4/c1-24-18-10-9-17(19(25-2)20(18)26-3)21(23)22-13-11-16(12-14-22)15-7-5-4-6-8-15/h4-10,16H,11-14H2,1-3H3

InChI Key

AUVQTLUASOIZGV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3)OC)OC

solubility

47.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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